Coenzyme Q4, also known as ubiquinone-4, is a member of the ubiquinone family, characterized by its chemical formula and a structure that includes a quinone moiety and four isoprenoid units. It is primarily found in certain bacteria, such as Escherichia coli, and serves essential roles in cellular respiration and energy production by facilitating electron transport within the mitochondrial respiratory chain. Coenzyme Q4 is recognized for its lower hydrophobicity compared to Coenzyme Q10, making it a potential alternative in therapeutic applications where Coenzyme Q10 is ineffective due to its high molecular weight and hydrophobic nature .
Biologically, Coenzyme Q4 exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals. Its ability to substitute for Coenzyme Q10 in deficient cells highlights its functional versatility. Research indicates that Coenzyme Q4 can support mitochondrial function and bioenergetics at lower concentrations than Coenzyme Q10, making it a promising candidate for supplementation in conditions linked to mitochondrial dysfunction, such as heart failure and neurodegenerative diseases .
The synthesis of Coenzyme Q4 can be achieved through various chemical methods. One notable approach involves the use of synthetic pathways that incorporate isoprenoid units into a quinone structure. Recent studies have explored the synthesis of Coenzyme Q4 derivatives designed for targeted delivery to mitochondria, employing triphenylphosphonium as a carrier to enhance cellular uptake. This method allows for effective delivery and subsequent hydrolysis to release active Coenzyme Q4 .
Coenzyme Q4 has several applications in biomedical research and therapeutics:
Studies have shown that Coenzyme Q4 interacts with various cellular components involved in energy metabolism. Its interaction with mitochondrial membranes enhances its bioavailability and efficacy as an electron carrier. Furthermore, research indicates that specific derivatives of Coenzyme Q4 can be effectively targeted to mitochondria, allowing for localized action within cells. These interactions are crucial for understanding how Coenzyme Q4 can be utilized therapeutically .
Coenzyme Q4 is part of a broader class of ubiquinones that includes several other compounds with varying numbers of isoprenoid units. Here are some similar compounds:
Compound Name | Chemical Formula | Isoprenoid Units | Unique Features |
---|---|---|---|
Coenzyme Q10 | C59H90O4 | 10 | Most widely studied; high hydrophobicity |
Coenzyme Q6 | C33H50O4 | 6 | Intermediate hydrophobicity; used in some bacteria |
Ubiquinone-2 | C27H42O4 | 2 | Found in some yeast; less effective than CoQ10 |
Coenzyme Q4's uniqueness lies in its balance of hydrophobicity and functionality, allowing it to serve effectively in both bacterial systems and potential human applications without the drawbacks associated with larger ubiquinones like Coenzyme Q10 .
Coenzyme Q4 is characterized by the molecular formula C29H42O4, representing a complex lipophilic molecule with a molecular weight of 454.64 grams per mole [1] [2]. This compound is catalogued under the Chemical Abstracts Service registry number 4370-62-1 and is assigned PubChem CID 5283545 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,3-dimethoxy-5-methyl-6-[(2E,4E)-3,7,11,15-tetramethylhexadeca-2,4-dienyl]cyclohexa-2,5-diene-1,4-dione [4].
Coenzyme Q4 belongs to the ubiquinone family, a group of lipid-soluble benzoquinones that function as essential components in cellular electron transport and energy production processes [2]. The molecular structure comprises 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms, arranged in a configuration that confers specific biochemical and physicochemical properties [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C29H42O4 | [1] |
Molecular Weight | 454.64 g/mol | [1] [2] |
CAS Number | 4370-62-1 | [1] [9] |
PubChem CID | 5283545 | [1] |
Chemical Class | Ubiquinone (Benzoquinone) | [2] |
The molecular architecture of Coenzyme Q4 consists of two distinct structural domains that determine its biological functionality and physicochemical characteristics [3] [5]. These components work synergistically to enable the compound's role as a membrane-bound electron carrier and antioxidant [6].
The benzoquinone ring constitutes the redox-active portion of Coenzyme Q4, featuring a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core structure [5] [7]. This aromatic ring system contains two carbonyl groups positioned at the 1 and 4 positions, which are responsible for the compound's electron-accepting and electron-donating capabilities [5]. The ring is further substituted with two methoxy groups (-OCH3) at positions 2 and 3, and a methyl group (-CH3) at position 5 [4] [7].
The benzoquinone moiety serves as the polar head group of the molecule, capable of undergoing reversible reduction to form the corresponding hydroquinone (ubiquinol) form [5] [10]. This redox transformation is fundamental to the compound's biological function in electron transport chains [21]. The quinone ring's electrochemical properties are influenced by the electron-donating methoxy substituents, which modulate the reduction potential and stability of the molecule [5].
Research has demonstrated that the benzoquinone ring maintains structural conservation across all Coenzyme Q species, while the variation in side chain length distinguishes different homologues [3] [19]. The ring structure's design enables specific interactions with enzymatic complexes involved in cellular respiration and energy production [11].
The tetraprenyl side chain of Coenzyme Q4 consists of four isoprene units, creating a 20-carbon polyisoprenoid tail with the molecular formula C20H33 [3] [10]. This hydrophobic chain features two double bonds in E,E configuration, specifically located at positions that maintain the extended conformation necessary for membrane integration [4] [6].
The isoprenoid tail serves as a membrane anchor, enabling the molecule to embed within lipid bilayers while positioning the polar benzoquinone head near the aqueous interface [3] [10]. The length of the side chain, comprising four isoprene units, distinguishes Coenzyme Q4 from other ubiquinone homologues such as Coenzyme Q6 (six units) in yeast or Coenzyme Q10 (ten units) in humans [19] [21].
Studies have shown that the tetraprenyl side chain undergoes folding mechanisms that adjust its effective length to optimize interactions with membrane-embedded protein complexes [3]. The hydrophobic nature of this chain, combined with its specific length, determines the compound's membrane localization and lateral diffusion properties within phospholipid bilayers [3] [10].
Structural Component | Description | Formula |
---|---|---|
Benzoquinone Ring | 2,3-dimethoxy-5-methyl-1,4-benzoquinone | C8H6O4 (modified) |
Tetraprenyl Side Chain | 20-carbon polyisoprenoid with 4 isoprene units | C20H33 |
Methoxy Groups | Two substituents at positions 2 and 3 | -OCH3 (×2) |
Double Bonds | E,E configuration in side chain | C=C (×2) |
Total Isoprene Units | Four units in side chain | C5H8 (×4) |
Coenzyme Q4 exhibits pronounced hydrophobic characteristics due to its extended polyisoprenoid side chain, resulting in extremely limited water solubility [9] [10]. The compound demonstrates high solubility in organic solvents, with dimethyl sulfoxide providing solubility of 10 milligrams per milliliter (22.00 millimolar), requiring ultrasonic treatment and warming for complete dissolution [9].
The hydrophobicity of Coenzyme Q4 is primarily determined by its 20-carbon isoprenoid tail, which anchors the molecule within the hydrophobic core of lipid bilayers [10]. Research has demonstrated that this amphipathic nature allows the compound to position its polar benzoquinone head group near the aqueous phase while maintaining the hydrophobic tail embedded in the membrane interior [3] [10].
Comparative studies have shown that Coenzyme Q4's reduced hydrophobicity relative to longer-chain homologues like Coenzyme Q10 enhances its cellular uptake and distribution to target membranes [10]. This improved bioavailability stems from the shorter side chain length, which reduces the overall lipophilicity while maintaining membrane association capabilities [10].
The partition coefficient characteristics of Coenzyme Q4 reflect its lipophilic nature, with the compound showing preferential distribution into organic phases over aqueous environments [24]. This property is crucial for its membrane localization and interaction with lipid-embedded enzyme complexes [3].
The redox properties of Coenzyme Q4 are centered on the benzoquinone ring system, which undergoes reversible two-electron reduction to form the corresponding ubiquinol (hydroquinone) form [5] [18]. This electrochemical transformation is fundamental to the compound's role as an electron carrier in biological systems [10] [21].